molecular formula C17H27Cl2NO B1395044 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-59-3

2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No. B1395044
CAS RN: 1220029-59-3
M. Wt: 332.3 g/mol
InChI Key: UUQRQCMJKIZZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride, also known as 2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine HCl, is a synthetic compound with a variety of applications in laboratory experiments. This compound is a white powder that is soluble in water and is used as a reagent in organic synthesis. It has been studied extensively for its ability to act as a catalyst in various reactions, as well as its use in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis Processes

  • The synthesis of 4-chloropiperidine hydrochloride involves using piperidin-4-one hydrochloride as a raw material and undergoing reduction and n-carbonylation processes to obtain tert-butyl-4-hydroxy pi-peridine-l-carboxylate, followed by synthesizing 4-chloropiperidine hydrochloride using sulfoxyl chloride (Zhang Guan-you, 2010).

Chemical Structure and Molecular Applications

  • The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, features a lactone moiety and a piperidine ring in its structure. It exemplifies the diverse structural possibilities of piperidine derivatives (Moriguchi et al., 2014).

Bioactivity and Molecular Interaction

  • A study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, demonstrating the bioactive potential of piperidine derivatives (O. B. Ovonramwen et al., 2019).

Advanced Synthesis Techniques

  • The use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester demonstrates the versatility of piperidine derivatives in synthesizing biologically active alkaloids like sedridine, allosedridine, and coniine (Passarella et al., 2005).

Polymer Chemistry Applications

  • Novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates were synthesized and characterized, showcasing the application of piperidine derivatives in polymer chemistry (Reddy et al., 2021).

properties

IUPAC Name

2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-17(2,3)13-7-8-16(15(18)12-13)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQRQCMJKIZZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.